molecular formula C11H15NO2 B2900918 (R)-methyl 2-(benzylamino)propanoate CAS No. 120571-58-6; 95071-12-8

(R)-methyl 2-(benzylamino)propanoate

Cat. No.: B2900918
CAS No.: 120571-58-6; 95071-12-8
M. Wt: 193.246
InChI Key: HIVDOHPKFIBYPZ-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-Methyl 2-(benzylamino)propanoate (CAS 159721-22-9) is a chiral organic compound with the molecular formula C11H15NO2 and a molecular weight of 193.24 g/mol . This ester serves as a valuable chiral building block and synthetic intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring a benzyl-protected amino group and a methyl ester, makes it a versatile precursor for the construction of more complex molecules, particularly in the development of pharmaceuticals and biologically active compounds . The compound requires specific handling and storage conditions to maintain stability; it is recommended to be kept in a dark place under an inert atmosphere at 2-8°C . Researchers utilize this chiral synthon in asymmetric synthesis and peptidomimetic studies. The related hydrochloride salt form (CAS 95071-12-8) is also available, offering different physicochemical properties for research applications . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2R)-2-(benzylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-9(11(13)14-2)12-8-10-6-4-3-5-7-10/h3-7,9,12H,8H2,1-2H3/t9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIVDOHPKFIBYPZ-SECBINFHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)OC)NCC1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120571-58-6
Record name methyl (2R)-2-(benzylamino)propanoate
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key structural analogs include methyl 3-(benzylamino)propanoate (3c), methyl N-α-methylbenzylaminobutanoate (5a), and methyl N-α-methylbenzyl-3-amino-2-methylpropionate (5b) . These compounds share a benzylamino-ester framework but differ in substituent positions, chain length, and stereochemistry. Below is a detailed comparison:

Structural Differences and Implications

Substituent Position: The amino group in (R)-methyl 2-(benzylamino)propanoate is at C2, whereas in 3c, it is at C2.

Chain Length: Compound 5a has a butanoate chain (C4), offering greater conformational flexibility compared to the C3 backbone of the target compound. This may alter solubility and interaction with chiral catalysts.

Stereochemistry : While 5a and 5b exhibit diastereomerism due to multiple chiral centers, the target compound’s enantiomeric purity (R-configuration) is critical for applications requiring high stereoselectivity, such as enzyme inhibition studies .

Spectral and Analytical Data

  • The target compound lacks reported spectral data, but analogs like 3c and 5a show distinct ¹H-NMR signals for methyl ester groups (δ ~3.65 ppm) and benzyl protons (δ ~7.30 ppm) .
  • Diastereomers 5a and 5b are separable via gradient flash chromatography, highlighting the importance of stereochemistry in purification .

Research and Industrial Relevance

Despite its discontinuation in commercial catalogs , this compound remains a model for studying chiral induction in ester derivatives. Its analogs, such as 5a and 5b, demonstrate the feasibility of tuning steric and electronic properties for applications in asymmetric catalysis or drug discovery. Future research should explore scalable synthetic routes and enantioselective derivatization to address current availability limitations.

Q & A

Q. What are the common synthetic routes for (R)-methyl 2-(benzylamino)propanoate, and what key reaction conditions influence yield and stereoselectivity?

  • Methodological Answer : The synthesis typically involves multi-step strategies, such as esterification of protected amino acids or nucleophilic substitution. For example:

Amino Protection : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to protect the amino functionality during synthesis .

Esterification : React the protected amino acid with methanol under acid catalysis (e.g., H₂SO₄) to form the methyl ester .

Deprotection : Remove the protecting group using conditions like hydrogenolysis (for Cbz) or trifluoroacetic acid (for Boc) .

  • Key Conditions : Temperature control (<40°C) and anhydrous solvents (e.g., THF) minimize racemization. Catalysts like DMAP improve esterification efficiency .

Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR verify backbone structure (e.g., characteristic shifts for benzylamino groups at δ 4.2–4.5 ppm) .
  • Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB and mobile phases (hexane:isopropanol) to confirm >98% enantiomeric excess .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ = 238.144) and detects impurities .

Q. What are the primary applications of this compound in medicinal chemistry research?

  • Methodological Answer :
  • Peptide Mimetics : Serves as a chiral building block for non-natural amino acids in protease-resistant peptides .
  • Enzyme Inhibition Studies : Modifies active sites of serine hydrolases (e.g., lipases) via its ester group, monitored by kinetic assays .
  • Prodrug Synthesis : Functionalized to enhance bioavailability of amine-containing therapeutics .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across different studies?

  • Methodological Answer :
  • Purity Assessment : Re-analyze compounds via HPLC and NMR to rule out batch-specific impurities .
  • Assay Standardization : Compare IC₅₀ values under uniform conditions (pH 7.4 buffer, 37°C) to control variables .
  • Structural Confirmation : Use X-ray crystallography to resolve discrepancies in stereochemical assignments .

Q. What computational strategies are effective in predicting the reactivity and potential biological targets of this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Models reaction pathways (e.g., ester hydrolysis energy barriers) using software like Gaussian .
  • Molecular Docking : Screens against protein databases (PDB) to predict binding to targets like G-protein-coupled receptors (GPCRs) .
  • MD Simulations : Assess stability in biological membranes (e.g., logP ~1.5) using GROMACS .

Q. How can reaction parameters be optimized to mitigate racemization during the synthesis of this compound?

  • Methodological Answer :
  • Low-Temperature Conditions : Perform coupling reactions at 0–5°C to suppress base-induced racemization .
  • Enantioselective Catalysts : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enzymes (lipases) for stereocontrol .
  • In Situ Monitoring : Track enantiomeric ratio via circular dichroism (CD) during synthesis .

Q. What methodologies are recommended for studying the metabolic stability and degradation pathways of this compound in vitro?

  • Methodological Answer :
  • Hepatocyte Incubations : Use human liver microsomes (HLMs) with NADPH cofactors to identify oxidative metabolites via LC-MS/MS .
  • Accelerated Stability Testing : Expose compounds to pH 1–9 buffers and analyze degradation products over 72 hours .
  • Radiolabeling : Incorporate ¹⁴C at the methyl group to trace metabolic fate in excretion studies .

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